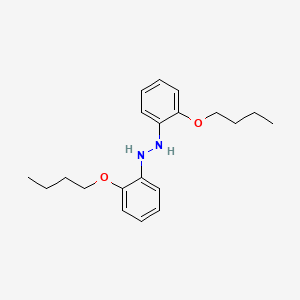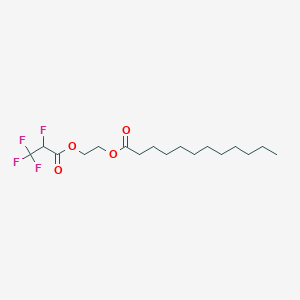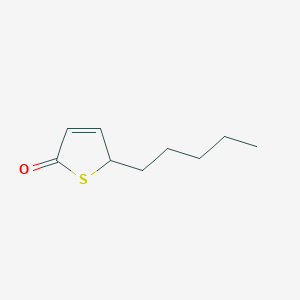
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a phase transfer catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or azides.
科学研究应用
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the separation and purification of metal ions from industrial waste streams.
作用机制
The mechanism of action of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide lone pairs of electrons that can coordinate with metal ions, forming a stable complex. This complexation ability is crucial for its applications in ion transport and separation processes.
相似化合物的比较
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: Another crown ether with a similar structure but different ring size.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A larger crown ether with six ether groups in the ring.
Uniqueness
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is unique due to the presence of the 2-phenyl-1,3-dioxan-5-yl group, which imparts additional stability and specificity in its complexation behavior. This makes it particularly useful in applications requiring selective ion binding and transport.
属性
| 109773-61-7 | |
分子式 |
C21H32O7 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
15-(2-phenyl-1,3-dioxan-5-yl)-1,4,7,10,13-pentaoxacyclohexadecane |
InChI |
InChI=1S/C21H32O7/c1-2-4-18(5-3-1)21-27-16-20(17-28-21)19-14-25-12-10-23-8-6-22-7-9-24-11-13-26-15-19/h1-5,19-21H,6-17H2 |
InChI 键 |
DXAINIHSRPGJAM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCC(COCCOCCO1)C2COC(OC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)


![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

